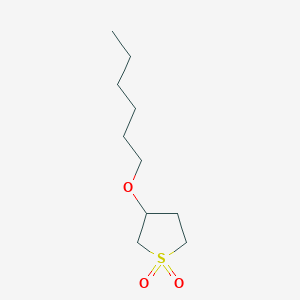

3-Hexyloxythiolane-1,1-dione

Description

Overview of Cyclic Sulfones in Modern Organic Synthesis

Cyclic sulfones, a class of organosulfur compounds containing a sulfonyl group (R-S(O)₂-R') integrated into a ring structure, have garnered significant interest from organic chemists. iomcworld.comresearchgate.net Their unique chemical properties make them valuable intermediates and building blocks in modern organic synthesis. iomcworld.comucsb.edu The sulfone group is a strong electron-withdrawing moiety, which activates adjacent carbon atoms for various chemical transformations, including alkylation and carbon-carbon bond formation. iomcworld.com

A key synthetic utility of cyclic sulfones, particularly five-membered rings like sulfolenes (partially unsaturated thiolane-1,1-dioxides), is their role as precursors to conjugated dienes. iomcworld.comresearchgate.net Through a process known as SO₂ extrusion, these molecules can eliminate sulfur dioxide to generate dienes, which are crucial components in Diels-Alder reactions for constructing complex six-membered ring systems. iomcworld.comucsb.edu Furthermore, cyclic sulfones serve as versatile synthons for creating various heterocyclic compounds and have been employed in ring-closing metathesis (RCM) reactions to form cyclic structures of different sizes. researchgate.netucsb.edu Their stability and reactivity profile have established them as indispensable tools for synthetic chemists aiming to build complex molecular architectures. mdpi.comresearchgate.net

Academic Significance of the Thiolane-1,1-dione Scaffold in Chemical Research

The thiolane-1,1-dione scaffold, a saturated five-membered cyclic sulfone, represents a core structure of significant academic and research interest. ontosight.ai This framework is a key component in a variety of molecules investigated for potential biological activity. researchgate.net The sulfone group's ability to act as a strong hydrogen-bond acceptor allows molecules containing this scaffold to interact effectively with biological targets like enzymes. iomcworld.comresearchgate.net

Researchers in medicinal chemistry have explored thiolane-1,1-dione derivatives for a range of applications. ontosight.aiontosight.ai Studies have shown that compounds incorporating this scaffold may exhibit antimicrobial, anti-inflammatory, and neuroprotective properties. vulcanchem.comvulcanchem.com For instance, derivatives are being investigated for their potential to inhibit enzymes such as HIV-1 reverse transcriptase and cysteine proteases. vulcanchem.comvulcanchem.com The structural rigidity and stereochemical possibilities of the thiolane ring, combined with the electronic properties of the sulfone group, make it an attractive and versatile scaffold for designing novel compounds in drug discovery and development projects. ontosight.aithieme-connect.com

Structural Context of 3-Hexyloxythiolane-1,1-dione within Substituted Thiolane-1,1-dione Derivatives

This compound is a derivative of the core thiolane-1,1-dione structure. Its defining feature is the hexyloxy group (-O-(CH₂)₅CH₃) attached to the third carbon atom of the thiolane ring. The fundamental structure consists of a five-membered ring containing four carbon atoms and one sulfur atom, with the sulfur atom being oxidized to a sulfone (1,1-dioxide). vulcanchem.com

The properties and reactivity of the thiolane-1,1-dione scaffold are significantly modulated by the substituent at the 3-position. The introduction of a hexyloxy group, an ether linkage, introduces specific characteristics:

Polarity and Solubility : The sulfone group is highly polar, while the hexyl chain is nonpolar or lipophilic. This combination creates an amphiphilic character, influencing the molecule's solubility in various organic solvents and its potential to interact with biological membranes. vulcanchem.com

Stereochemistry : The substituent at the 3-position creates a chiral center, meaning this compound can exist as two different enantiomers. This is a critical consideration in medicinal chemistry, as different enantiomers of a molecule can have vastly different biological activities.

The study of various 3-substituted thiolane-1,1-diones provides a framework for understanding this compound. For example, derivatives with different alkylamino and alkoxy groups have been synthesized to explore their chemical space and biological potential. ontosight.airesearchgate.net

Interactive Data Tables

Table 1: General Applications of Cyclic Sulfones in Organic Synthesis

| Application | Description | Key References |

|---|---|---|

| Diels-Alder Reactions | Substituted sulfolenes serve as masked dienes, generating conjugated dienes via SO₂ extrusion for the synthesis of six-membered rings. | iomcworld.com, researchgate.net, ucsb.edu |

| C-C Bond Formation | The electron-withdrawing sulfone group activates adjacent methylene (B1212753) groups for alkylation and other carbon-carbon bond-forming reactions. | iomcworld.com |

| Ring-Closing Metathesis (RCM) | Acyclic sulfones can be cyclized using RCM to produce cyclic sulfones of various ring sizes. | researchgate.net, ucsb.edu |

| Precursors to Olefins | Medium-ring cyclic sulfones can be converted into cyclic olefins through the Ramberg-Bäcklund reaction. | ucsb.edu |

| Bioactive Scaffolds | The cyclic sulfone moiety is a key structural feature in molecules designed for medicinal chemistry applications. | mdpi.com, researchgate.net |

Table 2: Examples of Substituted Thiolane-1,1-dione Derivatives in Research

| Compound Name | Substituent at C-3 | Noted Research Area/Application | Key References |

|---|---|---|---|

| 3-(Propylamino)-1λ⁶-thiolane-1,1-dione | Propylamino | Potential medicinal chemistry applications, targeting various biological pathways. | ontosight.ai |

| 3-(Ethylamino)thiolane 1,1-dione | Ethylamino | Investigated for potential antioxidant, anti-inflammatory, and antimicrobial effects. | ontosight.ai |

| 3-[(Dibutylamino)sulfonyl]thiolane-1,1-dione | Dibutylaminosulfonyl | Structural analog to compounds with potential antiviral and neuroprotective effects. | vulcanchem.com |

| 3-({2-[Bis(propan-2-yl)amino]ethyl}amino)-1λ⁶-thiolane-1,1-dione | {2-[Bis(propan-2-yl)amino]ethyl}amino | Analogs exhibit antimicrobial and enzyme inhibition activity; potential as a corrosion inhibitor. | vulcanchem.com |

Structure

3D Structure

Propriétés

Formule moléculaire |

C10H20O3S |

|---|---|

Poids moléculaire |

220.33 g/mol |

Nom IUPAC |

3-hexoxythiolane 1,1-dioxide |

InChI |

InChI=1S/C10H20O3S/c1-2-3-4-5-7-13-10-6-8-14(11,12)9-10/h10H,2-9H2,1H3 |

Clé InChI |

FCLQCGQXKDLHRS-UHFFFAOYSA-N |

SMILES canonique |

CCCCCCOC1CCS(=O)(=O)C1 |

Origine du produit |

United States |

Advanced Structural Elucidation and Spectroscopic Characterization Techniques

X-ray Crystallography for Precise Molecular Geometry and Packing

X-ray crystallography stands as the definitive method for determining the three-dimensional structure of a molecule in the solid state. For 3-Hexyloxythiolane-1,1-dione, this technique would provide precise data on bond lengths, bond angles, and the conformation of both the thiolane-1,1-dione ring and the hexyloxy side chain.

Studies on analogous five-membered cyclic sulfones have shown that the thiolane dioxide ring can adopt various conformations, from nearly planar to twisted or envelope shapes, depending on the substituents. researchgate.netdntb.gov.ua For this compound, the saturated nature of the ring suggests a non-planar conformation is likely, to minimize steric strain. The flexible n-hexyloxy chain would exhibit significant conformational freedom, and its preferred orientation in the crystal lattice would be determined by intermolecular packing forces.

In the crystalline state, the molecules would likely be arranged in a network stabilized by weak intermolecular interactions. The prominent sulfone group, with its two electronegative oxygen atoms, acts as a strong hydrogen bond acceptor. Consequently, C–H···O hydrogen bonds involving protons from the thiolane ring and the alkyl chain of neighboring molecules are expected to be a dominant feature of the crystal packing. researchgate.net The long hexyloxy chains may also engage in van der Waals interactions, potentially leading to layered or interdigitated packing arrangements.

A hypothetical table of crystallographic data for this compound, based on typical values for small organic molecules, is presented below.

| Parameter | Predicted Value |

| Crystal System | Monoclinic or Orthorhombic |

| Space Group | P2₁/c or Pbca |

| a (Å) | 10-15 |

| b (Å) | 5-10 |

| c (Å) | 15-25 |

| β (°) | 90-105 (for monoclinic) |

| Volume (ų) | 1500-2000 |

| Z (molecules/unit cell) | 4 or 8 |

| Calculated Density (g/cm³) | 1.1-1.3 |

| R-factor | < 0.05 |

Neutron Diffraction for Accurate Hydrogen Atom Localization and Hydrogen Bonding Networks

While X-ray diffraction provides excellent data for heavier atoms, it is less precise for locating hydrogen atoms due to their low electron density. Neutron diffraction overcomes this limitation because neutrons scatter from atomic nuclei, and the scattering length of hydrogen (or its isotope, deuterium) is comparable to that of heavier atoms like carbon, oxygen, and sulfur. nih.govornl.govresearchgate.net

Applying neutron diffraction to a deuterated crystal of this compound would allow for the highly accurate determination of all hydrogen atom positions. This precision is crucial for a detailed understanding of the molecule's conformation and the specifics of its intermolecular interactions. The exact geometry of the C–H···O hydrogen bonds, including precise H···O distances and C–H···O angles, could be established, providing a definitive map of the hydrogen-bonding network that governs the crystal packing. nih.govresearchgate.net Such data offers a more refined picture than that available from X-ray diffraction alone and is invaluable for validating computational models of intermolecular forces.

Cryo-Electron Microscopy (MicroED) for Small Molecule Structural Determination

Growing single crystals of sufficient size and quality for conventional X-ray crystallography can be a significant bottleneck in structural analysis. Cryo-electron microscopy, specifically the microcrystal electron diffraction (MicroED) technique, has emerged as a powerful alternative for determining high-resolution structures from nanocrystalline samples. researchgate.netnih.govosti.govacs.orgresearchgate.net

If this compound were to form only very small crystals, perhaps from a seemingly amorphous powder, MicroED could be employed for its structural determination. nih.govacs.org The method involves depositing the nanocrystals onto an electron microscopy grid, vitrifying them at cryogenic temperatures, and collecting electron diffraction data as the crystal is continuously rotated in the electron beam. nih.gov This technique can produce atomic-resolution (<1 Å) crystal structures in a fraction of the time required for X-ray analysis and from a minuscule amount of sample (~10⁻¹⁵ g). nih.govresearchgate.net The resulting structural model would be comparable in detail to that from X-ray crystallography, providing a complete picture of the molecular geometry and packing, including the conformation of the flexible hexyloxy chain. researchgate.net

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopic Techniques for Complex Structure Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for determining the structure of molecules in solution. A combination of one-dimensional (¹H, ¹³C) and two-dimensional (COSY, HSQC, HMBC) NMR experiments would be used to unambiguously assign all proton and carbon signals of this compound.

¹H NMR: The proton spectrum would show distinct signals for the thiolane ring protons and the hexyloxy chain protons. The proton at C3, being attached to a carbon bearing an electronegative oxygen atom, would appear at a downfield chemical shift (likely ~4.0-4.5 ppm). The protons on C2 and C4, adjacent to the sulfone group, would also be shifted downfield (~3.0-3.5 ppm). The protons of the hexyloxy chain would appear in their characteristic regions, with the -OCH₂- protons being the most downfield (~3.5-3.8 ppm) and the terminal methyl group appearing furthest upfield (~0.9 ppm).

¹³C NMR: The carbon spectrum would confirm the presence of all ten unique carbon atoms in the molecule. The C3 carbon would be significantly downfield due to the directly attached oxygen. The C2 and C5 carbons of the thiolane ring, being adjacent to the sulfur atom, would also show a characteristic chemical shift.

2D NMR:

COSY (Correlation Spectroscopy) would reveal the proton-proton coupling network, confirming the connectivity within the thiolane ring and along the hexyloxy chain.

HSQC (Heteronuclear Single Quantum Coherence) would correlate each proton signal with its directly attached carbon, enabling definitive carbon assignments.

HMBC (Heteronuclear Multiple Bond Correlation) would show correlations between protons and carbons over two to three bonds. This is crucial for connecting the hexyloxy group to the thiolane ring, for instance, by observing a correlation from the -OCH₂- protons of the side chain to the C3 carbon of the ring.

A table of predicted NMR chemical shifts is provided below.

| Atom Position | Predicted ¹H δ (ppm) | Predicted ¹³C δ (ppm) | Key HMBC Correlations |

| Ring C2 | 3.2 - 3.5 | 55 - 60 | H2 -> C3, C4 |

| Ring C3 | 4.0 - 4.5 | 75 - 80 | H3 -> C2, C4, O-CH₂ |

| Ring C4 | 2.2 - 2.6 | 25 - 30 | H4 -> C3, C5 |

| Ring C5 | 3.0 - 3.3 | 50 - 55 | H5 -> C4 |

| O-CH₂- (Hexyl) | 3.5 - 3.8 | 70 - 75 | O-CH₂ -> C3, C2'(hexyl) |

| -(CH₂)₄- (Hexyl) | 1.3 - 1.7 | 22 - 32 | - |

| -CH₃ (Hexyl) | ~0.9 | ~14 | - |

High-Resolution Mass Spectrometry for Fragmentation Analysis and Reaction Mechanism Elucidation

High-resolution mass spectrometry (HRMS) provides an exact mass measurement of the molecular ion, allowing for the unambiguous determination of its elemental formula (C₁₀H₂₀O₃S). Furthermore, analysis of the fragmentation patterns in tandem mass spectrometry (MS/MS) experiments reveals key structural information. researchgate.net

For this compound, ionization would likely lead to a molecular ion (M⁺•). The fragmentation pathways would be dictated by the two main functional groups: the sulfone and the ether. researchgate.netnih.govmiamioh.eduyoutube.comyoutube.com

Key expected fragmentation pathways include:

Loss of Sulfur Dioxide: A characteristic fragmentation for sulfones is the expulsion of SO₂ (64 Da), which would lead to a significant fragment ion. researchgate.net

Ether Cleavage: The C-O bond of the ether linkage can cleave. Alpha-cleavage (cleavage of the C-C bond adjacent to the oxygen) within the hexyloxy group is common. miamioh.eduyoutube.com More significantly, heterolytic cleavage of the C3-O bond could occur, leading to the formation of a hexyloxy radical and a thiolane cation, or a hexyl cation and a 3-oxy-thiolane-1,1-dione radical cation.

Loss of the Hexyl Chain: Cleavage of the O-C bond of the ether linkage would result in the loss of a hexene molecule (C₆H₁₂) via a rearrangement, or a hexyl radical (C₆H₁₃•), leading to prominent fragment ions. This is often a dominant pathway for ethers. nih.govyoutube.com

A table summarizing the predicted major fragments is shown below.

| m/z (exact mass) | Proposed Formula | Description of Loss from Molecular Ion (C₁₀H₂₀O₃S) |

| 220.1133 | [C₁₀H₂₀O₃S]⁺• | Molecular Ion (M⁺•) |

| 156.1099 | [C₁₀H₂₀O]⁺• | Loss of SO₂ |

| 135.0320 | [C₄H₇O₃S]⁺ | Loss of hexyl radical (•C₆H₁₃) |

| 119.0371 | [C₄H₇O₂S]⁺ | Loss of hexyloxy radical (•OC₆H₁₃) |

| 85.0653 | [C₆H₁₃]⁺ | Hexyl cation fragment |

| 57.0704 | [C₄H₉]⁺ | Butyl cation (from hexyl chain fragmentation) |

Reactivity and Mechanistic Studies of Thiolane 1,1 Dione Systems

Ring-Opening Reactions of Thiolane-1,1-diones

The thiolane-1,1-dione ring is known for its high thermal and chemical stability. acs.org However, under specific conditions, ring-opening can be induced. One of the notable pathways is through radical ring-opening polymerization. mdpi.comnih.gov This process is typically initiated for substituted sulfolane (B150427) derivatives, particularly those containing vinyl or exomethylene groups, which can stabilize the initially formed radical and promote polymerization. mdpi.comnih.gov For a saturated derivative like 3-Hexyloxythiolane-1,1-dione, such radical-initiated ring-opening would require more forcing conditions.

Cleavage of the carbon-sulfur bond can also occur under reductive conditions or via attack by potent nucleophiles at the carbon atom adjacent to the sulfone group, although this is less common due to the stability of the ring. The high stability of the sulfolane ring makes it a suitable solvent for a wide range of chemical reactions, including those involving strong acids and bases at elevated temperatures. acs.org

| Reaction Type | Conditions | Outcome |

| Radical Polymerization | Radical initiator, Heat | Polysulfone formation |

| Reductive Cleavage | Strong reducing agents | Cleavage of C-S bonds |

This table provides a general overview of ring-opening reactions for the thiolane-1,1-dione system.

Nucleophilic and Electrophilic Reactivity Profiles of the Sulfone Moiety

The sulfone group in this compound dictates a dual reactivity profile.

Electrophilic Character: The sulfur atom of the sulfone group is electron-deficient due to the two electronegative oxygen atoms and is thus an electrophilic center. It can be subject to attack by strong nucleophiles. However, the S-O bonds are very strong, and the sulfur atom is sterically shielded, meaning that reactions directly at the sulfur atom typically require harsh conditions or specific reagents.

Nucleophilic Character (via α-Carbanion): The most significant aspect of the sulfone group's influence is the enhanced acidity of the protons on the α-carbons (C-2 and C-5). The strong electron-withdrawing nature of the sulfone moiety stabilizes the conjugate base, an α-sulfonyl carbanion. iupac.org

In this compound, there are two sets of α-protons: at the C-2 and C-5 positions. The acidity of the C-2 protons is expected to be enhanced relative to the C-5 protons due to the additional inductive effect of the neighboring hexyloxy group. Deprotonation with a strong base (e.g., organolithium reagents like n-butyllithium or lithium diisopropylamide) generates a potent carbon nucleophile. iupac.org This α-sulfonyl carbanion is a key intermediate for forming new chemical bonds.

| Position | Influencing Factors | Expected Reactivity |

| Sulfur Atom | Electron deficient | Electrophilic; attack by strong nucleophiles |

| α-Carbons (C-2, C-5) | Acidic protons | Deprotonation forms nucleophilic carbanions |

This interactive table summarizes the dual reactivity profile of the sulfone moiety in the thiolane-1,1-dione ring.

Carbon-Carbon Bond Formation Strategies Utilizing Thiolane-1,1-dione Synthons

The generation of α-sulfonyl carbanions from thiolane-1,1-dione derivatives is a cornerstone strategy for carbon-carbon bond formation. mahidol.ac.thdocumentsdelivered.com These carbanions, acting as versatile synthons, readily react with a variety of electrophiles.

Upon treatment of this compound with a strong base, the resulting carbanion (preferentially at C-2) can undergo several synthetically useful transformations:

Alkylation: Reaction with alkyl halides (R-X) introduces an alkyl group at the α-position.

Aldol-type Reactions: Addition to aldehydes and ketones yields β-hydroxy sulfones.

Michael Additions: Conjugate addition to α,β-unsaturated carbonyl compounds. mahidol.ac.th

Acylation: Reaction with esters or acid chlorides to introduce an acyl group.

These reactions provide a powerful method for elaborating the structure of the thiolane-1,1-dione ring, attaching various functional groups and building molecular complexity. The resulting substituted sulfones can then be subjected to further transformations.

Elimination Reactions in Substituted Thiolane-1,1-dione Derivatives

Elimination reactions are a significant pathway for substituted thiolane-1,1-diones, leading to the formation of alkenes. The most prominent of these is the Ramberg-Bäcklund reaction . organic-chemistry.orgchemistry-chemists.comwikipedia.org This reaction involves the conversion of an α-halo sulfone into an alkene upon treatment with a strong base. wikipedia.org The mechanism proceeds through deprotonation at the α'-position, followed by intramolecular nucleophilic attack to form a three-membered episulfone intermediate. This unstable intermediate then extrudes sulfur dioxide (SO₂) to yield the alkene. wikipedia.org

For a derivative like this compound, this reaction would first require the introduction of a halogen at the α-position (C-2 or C-5). For instance, if a halogen were introduced at the C-2 position, subsequent treatment with a base could initiate the Ramberg-Bäcklund sequence, potentially leading to a bicyclic alkene after extrusion of SO₂.

Other elimination pathways can also be envisaged. For example, if the hexyloxy group were converted into a better leaving group, a base-induced elimination could form a double bond within the ring, yielding a 3-sulfolene (B121364) derivative. The specific pathway followed depends heavily on the substitution pattern and the reaction conditions employed. libretexts.org

Detailed Mechanistic Investigations of Synthetic Transformations Involving this compound

While specific, detailed mechanistic studies on this compound are not extensively documented in publicly accessible literature, the mechanisms of its transformations can be reliably inferred from the well-established chemistry of sulfones and the thiolane-1,1-dione system.

Mechanism of α-Deprotonation and C-C Bond Formation: The reaction is initiated by the abstraction of a proton from the carbon α to the sulfone group by a strong base (e.g., BuLi). This is the rate-determining step in many cases. The resulting carbanion is stabilized by the delocalization of the negative charge onto the electronegative oxygen atoms of the sulfone group. This nucleophilic carbanion then attacks an external electrophile (e.g., an alkyl halide or a carbonyl carbon) in a standard SN2 or addition reaction, forming a new carbon-carbon bond. The stereochemical outcome of these reactions can often be controlled by the choice of substrate, base, and reaction conditions.

Plausible Mechanism for a Ramberg-Bäcklund-type Reaction:

Halogenation: An initial step would involve the selective halogenation at an α-carbon (e.g., C-2).

Deprotonation: A strong base would then abstract the most acidic remaining α-proton, likely from the C-5 position, to form a carbanion.

Intramolecular SN2 (Cyclization): The carbanion would attack the carbon bearing the halogen in an intramolecular displacement, forming a strained, bicyclic episulfone intermediate.

Cheletropic Elimination: This episulfone intermediate would spontaneously and irreversibly decompose by extruding sulfur dioxide (SO₂) in a concerted, non-linear cheletropic process to form the final alkene product. organic-chemistry.org

These proposed mechanisms are based on fundamental principles of physical organic chemistry and the known reactivity patterns of the sulfone functional group.

Computational Chemistry and Theoretical Investigations

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule, governed by the arrangement of its electrons and nuclei. These methods solve approximations of the Schrödinger equation to provide detailed information about electronic structure, molecular geometry, and energy.

Density Functional Theory (DFT) Studies on Electronic Structure and Energetics

Density Functional Theory (DFT) is a widely used computational method that determines the electronic structure of a molecule by modeling its electron density. mdpi.comrsc.org DFT calculations are instrumental in optimizing molecular geometry, calculating thermodynamic properties, and understanding the electronic distribution within 3-Hexyloxythiolane-1,1-dione.

Studies on the parent ring system, thiolane-1,1-dione (sulfolane), provide a foundational understanding of the sulfone group's electronic influence. nih.govnih.gov The sulfonyl group is strongly electron-withdrawing, which significantly polarizes the molecule. The two oxygen atoms create a region of high electron density, while the sulfur atom becomes electron-deficient. This is reflected in the high dipole moment of sulfolane (B150427). wikipedia.org

Table 1: Calculated Geometric and Electronic Properties of Sulfolane (Model System) using DFT This table presents typical data for the parent sulfolane ring system, which serves as a basis for understanding the properties of its derivatives.

| Parameter | Calculated Value |

|---|---|

| S=O Bond Length | ~1.43 Å |

| C-S Bond Length | ~1.82 Å |

| O-S-O Bond Angle | ~118° |

| Dipole Moment | ~4.8 D |

| Total Energy | Basis set dependent |

Application of Frontier Molecular Orbital (FMO) Theory in Predicting Reactivity and Selectivity

Frontier Molecular Orbital (FMO) theory simplifies the prediction of chemical reactivity by focusing on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of the reacting species. youtube.comwikipedia.org The HOMO is the orbital most likely to donate electrons (nucleophilic character), while the LUMO is the orbital most likely to accept electrons (electrophilic character). youtube.com The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a crucial indicator of a molecule's kinetic stability and chemical reactivity.

In this compound, the sulfone group's electron-withdrawing nature significantly lowers the energy of the LUMO, localizing it primarily around the sulfonyl moiety. This suggests that the molecule could be susceptible to nucleophilic attack at the sulfur atom or adjacent carbons. Conversely, the hexyloxy group, being electron-donating, is expected to raise the energy of the HOMO compared to unsubstituted sulfolane. The HOMO would likely have significant contributions from the oxygen lone pairs of the ether linkage.

This analysis allows for predictions of reactivity:

Electrophilic character : The low-lying LUMO centered on the sulfone group makes this part of the molecule a potential site for reaction with nucleophiles.

Nucleophilic character : The relatively high-energy HOMO associated with the hexyloxy group indicates this site could interact with strong electrophiles.

The HOMO-LUMO gap can be used to compare the relative reactivity of this compound with other related sulfones. A smaller gap generally implies higher reactivity. sapub.org

Table 2: Representative Frontier Orbital Energies for Sulfolane (Model System) These values for the parent ring provide a reference for assessing the electronic impact of the 3-hexyloxy substituent.

| Orbital | Energy (eV) |

|---|---|

| HOMO | -8.5 eV |

| LUMO | +1.2 eV |

| HOMO-LUMO Gap | 9.7 eV |

Natural Bond Orbital (NBO) Analysis of Bonding Characteristics

Natural Bond Orbital (NBO) analysis is a computational technique that translates the complex, delocalized molecular orbitals obtained from a quantum chemical calculation into a more intuitive picture of localized bonds, lone pairs, and antibonding orbitals. researchgate.net This provides a clear representation of the Lewis structure of a molecule and allows for the quantitative analysis of charge transfer and hyperconjugative interactions.

For this compound, NBO analysis would reveal:

Bond Polarity : The high polarity of the S=O bonds would be quantified by significant charge separation, with negative charges on the oxygen atoms and a large positive charge on the sulfur atom. The C-S and C-O bonds would also exhibit significant polarity.

Hybridization : The analysis would detail the hybridization of each atom, confirming, for example, the approximate sp³ hybridization of the ring carbons and the nature of the orbitals on the sulfonyl sulfur.

Hyperconjugation : NBO analysis can identify stabilizing interactions, such as the delocalization of electron density from a filled bonding orbital or lone pair into an empty antibonding orbital. A key interaction to investigate would be the donation from the oxygen lone pairs of the hexyloxy group into the antibonding orbitals (σ*) of adjacent C-C or C-S bonds, which can influence conformational preferences and reactivity.

Table 3: Illustrative NBO Charges and Bond Composition This table shows hypothetical but chemically reasonable NBO data for key bonds in this compound.

| Bond | NBO Charge on Atom 1 | NBO Charge on Atom 2 | % Contribution from Atom 1 | % Contribution from Atom 2 |

|---|---|---|---|---|

| S=O | +1.5 | -0.8 | 25% | 75% |

| C-S | -0.4 | +1.5 | 70% | 30% |

| C-O (ether) | +0.2 | -0.6 | 40% | 60% |

Conformational Analysis of Five-Membered Sulfur Heterocycles

Five-membered rings, such as the thiolane-1,1-dione core, are not planar and exist in a dynamic equilibrium between various puckered conformations. nih.govresearchgate.net The two primary conformations for this ring system are the "envelope" (Cₛ symmetry) and the "half-chair" (C₂ symmetry). Computational and experimental studies on sulfolane have shown that the five-membered ring preferentially adopts a half-chair conformation. researchgate.net

The introduction of the bulky hexyloxy substituent at the C3 position has a significant impact on the conformational landscape. The substituent can occupy two principal positions: axial (perpendicular to the approximate plane of the ring) or equatorial (in the approximate plane of the ring).

Drawing analogies from the well-studied conformational analysis of substituted cyclohexanes, the equatorial position is expected to be significantly more stable for the hexyloxy group. libretexts.orglibretexts.org When the substituent is in the axial position, it experiences steric hindrance from the other axial hydrogen atoms on the same side of the ring (analogous to 1,3-diaxial interactions). libretexts.org Placing the bulky group in the more spacious equatorial position minimizes these unfavorable non-bonded interactions, making it the predominant conformer at equilibrium. Furthermore, the flexible n-hexyl chain itself possesses multiple rotational degrees of freedom, leading to a complex potential energy surface with numerous local minima corresponding to different orientations of the alkyl chain.

Molecular Dynamics Simulations

While quantum chemical calculations provide insight into static molecular properties, Molecular Dynamics (MD) simulations are used to study the dynamic behavior of molecules over time. MD simulations solve Newton's equations of motion for a system of atoms, allowing for the exploration of conformational changes, solvent interactions, and macroscopic properties.

Development and Validation of Force Fields for Sulfone-Containing Molecules

A critical component of any MD simulation is the force field, which is a set of parameters and potential energy functions that describe the interactions between atoms in the system. nih.govnih.gov For a novel molecule like this compound, a specific force field must be developed, typically by combining and refining existing parameters.

The CHARMM General Force Field (CGenFF), for instance, has been extended to include parameters for sulfonyl-containing compounds. nih.gov This process involves:

Parameter Assignment : Parameters for the sulfone and ether moieties would be drawn from established sets. New atom types may be defined for the atoms at the junction of the two functional groups.

Quantum Mechanical Target Data : High-level QM calculations (e.g., MP2/6-31G(d)) are performed on the molecule or smaller fragments to obtain target data, including optimized geometries, vibrational frequencies, and dihedral angle potential energy scans. nih.gov

Parameter Optimization : The force field parameters (e.g., bond force constants, equilibrium angles, dihedral torsion parameters, and partial atomic charges) are systematically adjusted to reproduce the QM target data as accurately as possible.

Validation : The newly developed force field is validated by running condensed-phase simulations (e.g., of the pure liquid) and comparing calculated macroscopic properties, such as density and heat of vaporization, against available experimental data for similar molecules. This ensures the force field can accurately model the intermolecular interactions. chemrxiv.org

This rigorous process results in a validated force field capable of accurately simulating the dynamic behavior of this compound in various environments.

Table 4: Key Force Field Parameter Types for this compound

| Parameter Type | Description | Source of Derivation |

|---|---|---|

| Bond Stretching (Kb, b0) | Force constant and equilibrium length for bonds (e.g., C-S, S=O, C-O). | QM geometry optimization & vibrational analysis. |

| Angle Bending (Kθ, θ0) | Force constant and equilibrium angle for bond angles (e.g., O-S-O, C-S-C). | QM geometry optimization & vibrational analysis. |

| Dihedral Torsions (Kφ, n, δ) | Energy barrier, periodicity, and phase for rotation around bonds. | QM potential energy surface scans. |

| Non-bonded (Lennard-Jones & Charges) | van der Waals interactions and electrostatic potential. | QM electrostatic potential fitting; validation against liquid properties. |

Simulation of Solvent Effects on Thiolane-1,1-dione Reactivity and Conformation

The chemical behavior of this compound can be significantly influenced by its surrounding environment, particularly the solvent. Computational methods are instrumental in simulating these solvent effects, predicting how polarity and specific solvent interactions can alter the molecule's conformation and reactivity.

Implicit and explicit solvation models are the two primary approaches used. Implicit models, such as the Polarizable Continuum Model (PCM) and its variants like the Conductor-like Screening Model for Real Solvents (COSMO-RS) or the Solvation Model based on Density (SMD), treat the solvent as a continuous medium with a defined dielectric constant. nih.govmdpi.com These models are computationally efficient and effective for capturing the bulk electrostatic effects of the solvent on the solute. For instance, studies on related sulfur-containing heterocycles have shown that increasing solvent polarity can stabilize polar transition states, thereby accelerating reaction rates. researchgate.net The Onsager reaction field theory is another method used to investigate the effect of the medium on dipolar molecules, predicting how a condensed dielectric medium can strongly influence molecular properties and energies. researchgate.net

Explicit solvation models provide a more detailed picture by including individual solvent molecules in the simulation. While computationally more demanding, this approach allows for the study of specific solute-solvent interactions, such as hydrogen bonding, which can be crucial for accurately describing the system's behavior.

Theoretical calculations can predict changes in conformational stability and geometry in different solvents. For this compound, the flexible hexyloxy side chain and the thiolane ring can adopt various conformations. Solvation models can determine the relative energies of these conformers in different media, identifying the most stable structures. The table below illustrates hypothetical changes in the calculated dipole moment of a thiolane-1,1-dione derivative in various solvents, demonstrating the influence of the solvent's dielectric constant.

| Solvent | Dielectric Constant (ε) | Calculated Dipole Moment (Debye) |

|---|---|---|

| Gas Phase | 1 | 4.50 |

| Toluene | 2.4 | 5.15 |

| Acetonitrile | 37.5 | 6.80 |

| Water | 80.1 | 7.10 |

Computational Prediction of Spectroscopic Parameters

Computational quantum chemistry is a vital tool for predicting and interpreting the spectroscopic properties of molecules like this compound. Methods based on Density Functional Theory (DFT) are widely used for their balance of accuracy and computational cost. mdpi.com

Vibrational Spectroscopy (IR and Raman) : Theoretical calculations of vibrational frequencies are routinely performed to predict the infrared (IR) and Raman spectra of molecules. mdpi.comnih.gov By calculating the second derivatives of the energy with respect to atomic displacements, a set of normal vibrational modes and their corresponding frequencies can be obtained. The absence of imaginary frequencies in these calculations confirms that the optimized geometry represents a true energy minimum. tandfonline.com These predicted spectra are invaluable for assigning the peaks observed in experimental spectra to specific molecular motions, such as C-H stretches, S=O stretches of the sulfone group, and C-O-C stretches of the ether linkage. mdpi.com

Nuclear Magnetic Resonance (NMR) Spectroscopy : Gauge-Independent Atomic Orbital (GIAO) is the most common method for calculating NMR chemical shifts (δ) and spin-spin coupling constants (J). These calculations provide theoretical NMR spectra that can be directly compared with experimental data, aiding in structure elucidation and conformational analysis. researchgate.net

Electronic Spectroscopy (UV-Vis) : Time-Dependent Density Functional Theory (TD-DFT) is the standard method for calculating the electronic excited states of molecules. tandfonline.com This allows for the prediction of the ultraviolet-visible (UV-Vis) absorption spectrum, providing information on the energies of electronic transitions (λmax), oscillator strengths (f), and the nature of the orbitals involved (e.g., n→π* or π→π* transitions). tandfonline.comnih.gov

The following table presents a hypothetical comparison of computationally predicted spectroscopic data for a thiolane derivative with potential experimental values, based on findings for similar structures. mdpi.comresearchgate.net

| Spectroscopic Technique | Parameter | Calculated Value | Experimental Value |

|---|---|---|---|

| FT-IR | S=O Asymmetric Stretch (cm⁻¹) | 1325 | 1320 |

| FT-IR | S=O Symmetric Stretch (cm⁻¹) | 1150 | 1145 |

| ¹³C NMR | C-SO₂ Chemical Shift (ppm) | 65.2 | 64.8 |

| UV-Vis | λmax (nm) | 215 | 218 |

Reaction Pathway Analysis and Transition State Theory Calculations

Computational chemistry is essential for mapping out the potential energy surfaces of chemical reactions involving this compound. This analysis helps in understanding reaction mechanisms, predicting product formation, and estimating reaction rates.

Reaction Pathway Analysis : By using methods like DFT, researchers can model the entire course of a chemical reaction. nih.gov The process involves identifying and optimizing the geometries of reactants, products, and any intermediates. Crucially, this analysis locates the transition state (TS)—the highest energy point along the minimum energy reaction pathway. researchgate.net The transition state structure is characterized by having exactly one imaginary vibrational frequency, which corresponds to the motion along the reaction coordinate that transforms reactants into products. libretexts.org For sulfolane derivatives, computational studies have been used to estimate the energy changes associated with various reaction pathways, such as radical ring-opening reactions. nih.gov

Transition State Theory (TST) : Once the energies of the reactants and the transition state are calculated, Transition State Theory (TST) can be used to estimate the rate constant of the reaction. libretexts.orgox.ac.uk The fundamental equation of TST relates the rate constant (k) to the Gibbs free energy of activation (ΔG‡), which is the difference in free energy between the transition state and the reactants.

The activation energy (Ea) derived from these calculations is a key parameter that determines the temperature dependence of the reaction rate, as described by the Arrhenius equation. libretexts.org Computational analysis can compare the activation energies for different potential reaction pathways, allowing for the prediction of the most favorable mechanism. For example, calculations can determine whether a reaction proceeds through a concerted mechanism (one step) or a stepwise mechanism involving one or more intermediates.

The table below provides a hypothetical example of calculated activation energies for two competing reaction pathways for a generic thiolane-1,1-dione derivative.

| Reaction Pathway | Description | Calculated Activation Energy (ΔG‡, kcal/mol) | Predicted Outcome |

|---|---|---|---|

| Pathway A | Concerted [4+2] Cycloaddition | 14.5 | Less Favorable |

| Pathway B | Stepwise Radical Addition | 10.2 | More Favorable |

This type of analysis provides deep mechanistic insights that are often difficult to obtain through experimental means alone.

Synthetic Utility and Building Block Applications

3-Hexyloxythiolane-1,1-dione as a Versatile Synthon in Complex Organic Synthesis

The chemical compound this compound, while not extensively documented in dedicated studies, possesses a molecular architecture that suggests significant potential as a versatile synthon in complex organic synthesis. Its utility can be inferred from the distinct reactivity of its core components: the thiolane-1,1-dione (sulfolane) ring and the appended hexyloxy group. The sulfone group within the saturated five-membered ring is a strong electron-withdrawing group, which influences the acidity of adjacent protons and can participate in various chemical transformations.

The thiolane-1,1-dione structure serves as a stable, polar scaffold. The high polarity and thermal stability of the sulfone group make it a valuable component in building blocks for materials science and medicinal chemistry. The ether linkage of the hexyloxy side chain provides a site for potential cleavage or modification, allowing for the introduction of other functional groups. This combination of a stable heterocyclic core and a modifiable side chain makes this compound a potentially valuable intermediate for synthesizing more complex molecules. Its structural features suggest applicability in reactions where control of stereochemistry and the introduction of a polar sulfone moiety are desired.

Utilization of Thiolane-1,1-dione Scaffolds in the Construction of Advanced Organic Molecules

The thiolane ring is a consequential bio-functional motif found in a variety of bioactive natural products. nih.gov Its oxidized form, the thiolane-1,1-dione (or sulfolane) scaffold, is a particularly stable and useful building block in the synthesis of advanced organic molecules. This heterocyclic system is valued for its chemical and thermal stability, as well as the unique stereochemical environment it provides.

Thiolane-based scaffolds are integral to the development of therapeutics with a wide range of biological activities, including anti-viral, anti-cancer, and anti-microbial properties. nih.gov The incorporation of the thiolane-1,1-dione moiety can enhance the metabolic stability of a drug candidate or modulate its solubility and pharmacokinetic profile. In synthetic chemistry, these scaffolds are used to construct complex polycyclic systems and as precursors to other heterocyclic structures. The sulfone group can act as a linchpin in multi-component reactions or be used as a handle for further functionalization, making the thiolane-1,1-dione framework a strategic choice for accessing diverse chemical libraries.

Integration of Sulfone Moieties in Polymer Chemistry and Functional Materials Science

The integration of sulfone moieties into polymer backbones is a well-established strategy for developing high-performance functional materials. rsc.orgucl.ac.uk The sulfone group (–SO₂–) is a powerful electron-withdrawing unit that imparts a unique combination of properties to polymers, including high thermal stability, excellent mechanical strength, and resistance to oxidative and hydrolytic degradation. rsc.orgdau.edu These characteristics make sulfone-containing polymers, such as poly(ether sulfone)s (PES) and polysulfones (PSU), suitable for demanding applications in aerospace, automotive, and medical industries.

The strong electron affinity and electron-transporting ability of the sulfone group make it a valuable component in materials for electronics and photocatalysis. rsc.org When incorporated into conjugated polymers, sulfone moieties can create donor-acceptor (D-A) structures that facilitate efficient exciton (B1674681) dissociation and charge transfer, which is crucial for applications like organic photovoltaics and photocatalytic hydrogen evolution. rsc.orgnih.gov Furthermore, the polarity of the sulfone group enhances the hydrophilicity of materials, which can be beneficial for applications such as water purification membranes and biocompatible materials. ucl.ac.uknih.gov The introduction of sulfone groups has been shown to lower the contact angle with water significantly, improving the wettability of the material. ucl.ac.uk

Table 1: Properties Imparted by Sulfone Moieties in Polymers

| Property | Effect of Sulfone Moiety | Rationale | Representative Application |

|---|---|---|---|

| Thermal Stability | Increased | High bond energy of C-S and S=O bonds. | High-temperature membranes, aerospace components |

| Mechanical Strength | Enhanced | Rigid structure and strong intermolecular forces. | Engineering plastics, structural adhesives |

| Chemical Resistance | Improved | Stability against oxidation and hydrolysis. | Medical equipment, chemical processing |

| Electron Affinity | High | Strong electron-withdrawing nature. | Organic electronics, photocatalysts rsc.org |

| Hydrophilicity | Increased | Polarity of the S=O bonds attracts water molecules. | Fuel cell membranes, water filtration ucl.ac.uknih.gov |

| Proton Conductivity | Can be enhanced | When sulfonated, provides acidic sites for proton transport. | Polymer electrolyte membrane fuel cells nih.gov |

The rational design of sulfone-containing polymers involves strategically placing sulfone groups within the polymer architecture to tailor material properties for specific applications. By controlling the concentration, location (main chain vs. side chain), and chemical environment of the sulfone units, chemists can fine-tune the performance of the resulting materials.

A key area of rational design is in the development of polymer electrolyte membranes for fuel cells. nih.gov Here, the polymer backbone, often a poly(arylene ether sulfone), provides mechanical and thermal stability. dau.edu By introducing sulfonic acid groups (–SO₃H) onto the aromatic rings—a process known as sulfonation—the material becomes proton-conductive. The degree and location of sulfonation are critical; a higher degree increases proton conductivity but can also lead to excessive water uptake and swelling, which compromises mechanical integrity. dau.edunih.gov Therefore, a balance is sought by designing copolymers with controlled blocks of sulfonated and non-sulfonated segments.

In the field of photocatalysis, the design of donor-acceptor conjugated polymers leverages the strong electron-accepting nature of sulfone units like dibenzo[b,d]thiophene sulfone. nih.govacs.org The strategic placement of these acceptor units in alternation with electron-donating monomers creates a polymer with a low bandgap that can absorb visible light. rsc.org This design promotes efficient charge separation upon photoexcitation, where the sulfone unit acts as the electron transfer site, enhancing the photocatalytic activity for processes like hydrogen evolution from water. nih.govacs.org Molecular dynamics simulations have shown that sulfone groups also attract water molecules, improving the polymer/water interface and facilitating the catalytic reaction. nih.govnih.gov

Table 2: Design Strategies for Sulfone-Containing Functional Polymers

| Target Application | Design Strategy | Key Polymer Structure | Desired Outcome |

|---|---|---|---|

| Fuel Cell Membranes | Direct polymerization of a sulfonated monomer to control ion content. dau.edu | Sulfonated poly(arylene ether sulfone)s. dau.edunih.gov | Optimized balance of proton conductivity and dimensional stability. |

| Photocatalysis | Copolymerization of electron-donating and sulfone-containing acceptor units. rsc.orgnih.gov | Donor-Acceptor (D-A) conjugated polymers. rsc.org | Enhanced visible light absorption and efficient charge separation. |

| Advanced Membranes | Introduction of flexible, nonfused sulfone segments into the polymer main chain. nih.gov | Polymers with flexible sulfone-functionalized segments. nih.gov | Improved hydrophilicity and active site accessibility. |

| Gas Separation | Creating covalent organic frameworks (COFs) with sulfone building blocks. ucl.ac.uk | Benzo-bis(benzothiophene sulfone) based COFs. ucl.ac.uk | High wettability and ordered mesopores for selective transport. |

Emerging Methodologies and Future Research Directions

Artificial Intelligence and Machine Learning in Chemical Synthesis

For a target molecule like 3-Hexyloxythiolane-1,1-dione, an AI retrosynthesis platform could propose several potential pathways. For instance, it might suggest a route starting from tetrahydrothiophene, followed by oxidation to the sulfone and subsequent functionalization at the 3-position with a hexyloxy group. Alternatively, it could propose a convergent synthesis where the hexyloxy moiety is introduced onto a precursor before the formation of the thiolane ring. The ability of AI to explore a vast chemical space can uncover non-intuitive routes that may be more efficient or cost-effective than those conceived through traditional human intuition. beilstein-journals.org

| Proposed Route | Key Disconnections | Potential Starting Materials | Predicted Feasibility Score |

|---|---|---|---|

| Linear Approach | C-O bond, S=O bonds | Thiolane, Hexanol | 0.85 |

| Convergent Approach | C-S bonds | 1,4-dihalobutane, Hexylthiol | 0.78 |

| Ring-Closing Metathesis | C=C bond | Allyl vinyl sulfone precursor | 0.72 |

Once a synthetic route is established, the next critical step is to optimize the reaction conditions to maximize yield and minimize byproducts. Machine learning algorithms can excel at this task by building predictive models from experimental data. duke.edu These models can identify complex relationships between various reaction parameters, such as temperature, solvent, catalyst, and reactant concentrations, and the desired outcome. acs.org

For the synthesis of this compound, an ML model could be trained on a dataset of similar sulfone synthesis reactions. researchgate.net By inputting the specific reactants and desired product, the model could predict the optimal conditions for the reaction. This data-driven approach can significantly reduce the number of experiments required for optimization, saving time and resources. nih.gov

The integration of AI and ML with robotic platforms is leading to the development of "self-driving" laboratories for automated chemical synthesis. nih.gov These systems can perform reactions, analyze the results, and then use that information to decide on the next set of experiments to run, all with minimal human intervention. wikipedia.orgresearchgate.net This automated workflow is particularly well-suited for the high-throughput synthesis and screening of libraries of cyclic sulfones.

For instance, a robotic platform could be programmed to synthesize a range of 3-alkoxythiolane-1,1-diones by varying the alcohol used in the reaction. The system would automatically dispense the reagents, control the reaction conditions, and then analyze the products by techniques such as high-performance liquid chromatography (HPLC) or mass spectrometry. This automated approach would enable the rapid exploration of the chemical space around the thiolane-1,1-dione scaffold. gormleylab.com

High-Throughput Experimentation and Combinatorial Chemistry for Library Generation

High-throughput experimentation (HTE) and combinatorial chemistry are powerful strategies for accelerating the discovery of new molecules with desired properties. acs.org These techniques involve the parallel synthesis and screening of large numbers of compounds, known as chemical libraries. mdpi.com For the exploration of the therapeutic potential of thiolane-1,1-dione derivatives, the generation of a diverse library of analogs is a crucial step.

A combinatorial approach to synthesizing a library based on the this compound scaffold could involve varying the substituent at the 3-position and other positions on the thiolane ring. By using a range of alcohols, amines, or other nucleophiles, a large number of derivatives can be synthesized in a parallel fashion. figshare.com This would allow for a systematic investigation of the structure-activity relationships (SAR) of this class of compounds.

Flow Chemistry and Microreactor Technologies for Scalable and Efficient Synthesis

Flow chemistry, where reactions are carried out in a continuously flowing stream rather than in a batch reactor, offers several advantages for chemical synthesis, including improved heat and mass transfer, enhanced safety, and easier scalability. patheon.com Microreactors, with their small channel dimensions, further enhance these benefits, allowing for precise control over reaction conditions. researchgate.netresearchgate.net

| Parameter | Batch Synthesis | Flow Synthesis |

|---|---|---|

| Reaction Time | Hours to days | Seconds to minutes |

| Heat Transfer | Limited by vessel size | Excellent |

| Scalability | Challenging | Straightforward by running longer or in parallel |

| Safety | Potential for thermal runaway | Inherently safer due to small reaction volume |

Supramolecular Chemistry and Self-Assembly of Sulfone Derivatives

Supramolecular chemistry focuses on the study of non-covalent interactions between molecules, leading to the formation of organized structures through self-assembly. acs.org The sulfone group, with its strong dipole moment, can participate in dipole-dipole interactions, making sulfone-containing molecules interesting building blocks for supramolecular chemistry. figshare.com

The self-assembly properties of this compound and its derivatives could be explored for the development of novel materials. For instance, the interplay between the polar sulfone group and the nonpolar hexyloxy chain could lead to the formation of micelles, vesicles, or other organized structures in solution. These self-assembled structures could have applications in areas such as drug delivery or nanotechnology. Research into the supramolecular chemistry of sulfone derivatives is an emerging area with the potential for exciting new discoveries.

Lack of Publicly Available Research on the Computational Analysis of this compound

Following a comprehensive search of scientific literature and databases, no specific research pertaining to the computational analysis, target identification, or structure-activity relationship (SAR) studies of the chemical compound This compound could be identified.

The inquiry, which focused on emerging methodologies and future research directions in the rational design of chemical probes and ligands based on this specific molecule, did not yield any publicly available studies. Specifically, there is a lack of information in the following key areas outlined in the research request:

Theoretical and Computational Approaches for Rational Design of Chemical Probes and Ligands:No literature was found that discusses the use of theoretical and computational methods for the rational design of probes or ligands derived from this compound.

Structure-Activity Relationship (SAR) Studies via Computational Methods:The scientific literature does not appear to contain any computational SAR studies for this compound, which would be essential for understanding how its chemical structure relates to its biological activity.

While searches were conducted for related chemical structures and computational methodologies, the strict focus on "this compound" as per the instructions means that no relevant data could be presented. The absence of such foundational research indicates that this specific compound may not have been a subject of significant investigation in the context of computational drug design and discovery to date. Therefore, the creation of detailed research findings and data tables as requested is not possible.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.